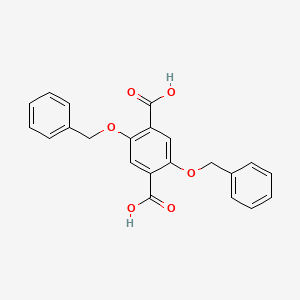

2,5-Bis(benzyloxy)terephthalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2,5-bis(phenylmethoxy)terephthalic acid |

InChI |

InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26) |

InChI Key |

DPSSFVPIBSKZJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Mechanistic Aspects of Key Chemical Reactions Involving 2,5 Bis Benzyloxy Terephthalic Acid

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comthieme-connect.de The key steps are as follows:

Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the dialkyl 2,5-dihydroxyterephthalate, forming a phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the benzyl (B1604629) halide (e.g., benzyl bromide). This attack occurs from the backside of the carbon-halogen bond.

Transition State: A pentacoordinate transition state is formed where the nucleophile (phenoxide) and the leaving group (halide) are both partially bonded to the carbon atom.

Inversion of Configuration: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is expelled as a leaving group. If the benzylic carbon were a stereocenter, this would result in an inversion of its configuration, a hallmark of the SN2 mechanism.

Product Formation: The final product, dialkyl 2,5-bis(benzyloxy)terephthalate, is formed.

The SN2 mechanism is favored by the use of a primary halide like benzyl bromide, which has low steric hindrance, and a polar aprotic solvent that solvates the cation of the base but does not strongly solvate the nucleophilic anion, thus enhancing its reactivity. thieme-connect.de

Mechanism of Catalytic Hydrogenolysis

The catalytic hydrogenolysis of benzyl ethers is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, typically palladium on carbon. acsgcipr.orgstackexchange.com While the exact mechanism on the catalyst surface can be complex, a generally accepted sequence of events is as follows:

Adsorption: Both the this compound molecule and hydrogen gas are adsorbed onto the surface of the palladium catalyst. acsgcipr.org

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the palladium surface, forming reactive palladium-hydride species.

C-O Bond Cleavage: The benzyl C-O bond of the ether interacts with the active sites on the palladium surface. The bond is cleaved, leading to the formation of a benzylic species and a phenoxide species attached to the catalyst surface. acsgcipr.org

Hydrogenation: The benzylic and phenoxide species on the catalyst surface react with the adsorbed hydrogen atoms (hydrides). The benzylic species is hydrogenated to form toluene, and the phenoxide species is protonated to form the hydroxyl group of 2,5-dihydroxyterephthalic acid.

Desorption: The final products, 2,5-dihydroxyterephthalic acid and toluene, desorb from the catalyst surface, freeing up the active sites for further reaction cycles.

The efficiency of the hydrogenolysis can be influenced by factors such as the catalyst activity, solvent, temperature, and hydrogen pressure. nih.gov

2,5 Bis Benzyloxy Terephthalic Acid As a Fundamental Building Block in Supramolecular Chemistry and Advanced Materials

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of 2,5-bis(benzyloxy)terephthalic acid as a ligand in MOF synthesis offers distinct advantages in tuning the resulting framework's properties.

Coordination Chemistry of 2,5-Bis(benzyloxy)terephthalate Ligands with Metal Centers

The coordination of 2,5-bis(benzyloxy)terephthalate with metal centers is a critical aspect of MOF synthesis. The carboxylate groups of the terephthalic acid moiety readily coordinate with a variety of metal ions, including but not limited to zinc, copper, and zirconium. The nature of the metal-ligand bond and the resulting coordination geometry are influenced by factors such as the choice of metal, solvent system, and reaction conditions.

For instance, solvothermal synthesis is a common method used to crystallize MOFs, where the reactants are heated in a sealed vessel. chemsociety.org.ng This technique has been employed to synthesize MOFs from terephthalic acid and various transition metal nitrates. chemsociety.org.ng The resulting coordination polymers exhibit diverse structures, from crystalline to amorphous, depending on the metal ion used. chemsociety.org.ng The coordination modes of the carboxylate groups can range from monodentate to bidentate bridging, leading to the formation of different secondary building units (SBUs), which are the fundamental polynuclear clusters that define the MOF's structure.

The presence of the benzyloxy groups can sterically hinder certain coordination modes, thereby influencing the final framework topology. While the carboxylate groups are the primary sites for metal coordination, the ether oxygen of the benzyloxy group is generally not involved in direct coordination to the metal centers.

Influence of Ligand Modification on MOF Topology and Framework Properties

Modification of the terephthalate (B1205515) ligand, such as the introduction of benzyloxy groups, has a profound impact on the resulting MOF's topology and properties. The size and conformation of the pendant benzyloxy groups can control the porosity of the framework by occupying a portion of the pore volume. This can be strategically used to fine-tune the pore size for specific applications like gas separation.

Role in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers where organic building blocks are linked by strong covalent bonds. Derivatives of this compound are valuable precursors in the synthesis of COFs.

Condensation Reactions Utilizing this compound Derivatives

The synthesis of COFs often relies on reversible condensation reactions to form crystalline, porous networks. Derivatives of this compound, such as 2,5-bis(benzyloxy)terephthalohydrazide, are employed in these reactions. For example, the hydrazide derivative can undergo condensation with aldehyde-containing building blocks to form COFs with stable hydrazone linkages. ossila.com These reactions are typically carried out under solvothermal conditions, which facilitate the reversible bond formation necessary for error correction and the growth of a highly ordered crystalline framework. nih.gov The choice of solvent and the presence of a catalyst can significantly influence the reaction kinetics and the quality of the resulting COF. researchgate.net

The benzyloxy groups in the linker remain as pendant functionalities within the COF pores, offering opportunities for post-synthetic modification. This versatility allows for the introduction of other functional groups, further expanding the potential applications of the resulting materials.

Structural Diversity and Porosity Engineering in Benzyloxy-COFs

The use of this compound derivatives in COF synthesis allows for significant control over the structural diversity and porosity of the resulting materials. By combining these linkers with different geometric building blocks (e.g., trigonal or linear), a variety of network topologies can be achieved, leading to COFs with different pore sizes and shapes.

The benzyloxy groups, while not part of the covalent framework backbone, play a crucial role in engineering the porosity. They project into the pores, reducing the accessible volume but also creating a specific chemical environment. This can be advantageous for selective guest uptake. The ability to precisely control the pore environment through the choice of functional groups is a key aspect of COF design. nih.gov The crystallinity and porosity of COFs can be influenced by factors such as the hydrogen-bonding interactions between the precursor molecules, which can be modulated by the functional groups present. nih.gov The resulting benzyloxy-functionalized COFs can exhibit high surface areas and well-defined pore structures, making them promising candidates for applications in areas such as gas storage and separation.

Monomer in Polymeric Systems

This compound serves as a valuable monomer in the synthesis of advanced polymeric systems. Its rigid aromatic core, coupled with the bulky benzyloxy side groups, imparts unique properties to the resulting polymers, influencing their solubility, thermal behavior, and processability.

Polycondensation Reactions for Specialized Polyesters and Polyamides

The dicarboxylic acid functionality of this compound allows it to undergo polycondensation reactions with diols and diamines to form specialized polyesters and polyamides, respectively. These reactions typically involve the formation of an ester or amide linkage with the concurrent elimination of a small molecule, such as water.

The synthesis of polyesters from terephthalic acid derivatives is a well-established industrial process. google.com For instance, copolyesters with an alternating sequence of terephthalic acid and aliphatic dicarboxylic acids have been prepared through various methods, including reacting dicarboxylic acid dichlorides with bis(2-hydroxyethyl)terephthalate (BHET). researchgate.net Similarly, new processes for creating polyesters and polyamides have been developed that utilize the reaction of a dihydric alcohol or a diamine with a bis(trichloromethylketone) compound. google.com In the context of polyamides, copolyamides of terephthalic acid have been synthesized with diamines like hexamethylene diamine and 2-methyl pentamethylene diamine. google.com

While direct polycondensation of this compound can be employed, often its more reactive derivative, 2,5-bis(benzyloxy)terephthaloyl chloride, is used to achieve higher molecular weight polymers under milder conditions. The bulky benzyloxy groups can influence the reactivity of the carboxylic acid or acid chloride groups and necessitate specific catalysts or reaction conditions to achieve efficient polymerization. The resulting polyesters and polyamides often exhibit enhanced solubility in organic solvents compared to their unsubstituted counterparts, a direct consequence of the space-filling nature of the benzyloxy substituents which disrupt close chain packing.

A related area of research involves the synthesis of polybisoxazoles, which are derived from bisalkoxy- or bisalkylthio-terephthalic acid. kpi.ua These polymers are created through polycondensation of silylated diaminohydroquinone or 3,3'-dihydroxybenzidine (B1664586) with substituted terephthaloyl chlorides. kpi.ua

Polymer Architectures Incorporating this compound Moieties

The incorporation of this compound moieties into polymer backbones leads to distinct architectures with tailored properties. These moieties can be introduced to create alternating copolymers, random copolymers, or block copolymers, each with unique thermal and mechanical characteristics.

For example, alternating copolyesters have been synthesized using terephthalic acid, aliphatic dicarboxylic acids, and alkane diols. researchgate.net The presence of the bulky benzyloxy groups along the polymer chain can significantly impact the polymer's ability to crystallize. In many cases, these groups disrupt the regular packing of polymer chains, leading to amorphous or semi-crystalline materials with lower melting points and higher glass transition temperatures compared to polymers derived from unsubstituted terephthalic acid. This modification of crystallinity is a key strategy for designing processable high-performance polymers.

Furthermore, the benzyloxy groups can be chemically modified post-polymerization. For instance, debenzylation can be performed to yield polymers with free hydroxyl groups, which can then be used for further functionalization or to enhance properties like hydrophilicity and adhesion. This versatility makes this compound a strategic monomer for creating complex polymer architectures with tunable functionalities.

Table 1: Examples of Polymer Systems Incorporating Terephthalic Acid Derivatives

| Polymer Type | Monomers | Key Features |

|---|---|---|

| Alternating Copolyesters | Terephthalic acid, aliphatic dicarboxylic acids, alkane diols | Biodegradable, crystalline researchgate.net |

| Polybisoxazoles | Substituted terephthaloyl chlorides, silylated diaminohydroquinone, 3,3'-dihydroxybenzidine | Thermally stable, potential for high-modulus fibers kpi.ua |

| Copolyamides | Terephthalic acid, hexamethylene diamine, 2-methyl pentamethylene diamine | High performance, melt-processable google.com |

Self-Assembly and Supramolecular Architectures

The molecular structure of this compound, with its combination of hydrogen-bonding carboxylic acid groups and aromatic rings, makes it an excellent building block for the construction of well-defined supramolecular architectures through self-assembly processes. These non-covalent interactions drive the spontaneous organization of molecules into ordered structures in both solution and the solid state.

Hydrogen Bonding Networks in Benzyloxy-Substituted Terephthalic Acid Assemblies

The primary driving force for the self-assembly of this compound is the formation of strong and directional hydrogen bonds between the carboxylic acid groups. Similar to unsubstituted terephthalic acid, these molecules can form characteristic hydrogen-bonded dimers. nih.gov These dimers can then further assemble into one-dimensional chains or tapes, which are a common motif in the crystal structures of dicarboxylic acids.

Pi-Pi Stacking Interactions and Aromatic Stacking Phenomena

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound molecules contribute significantly to the stability of their self-assembled structures. The molecule contains three aromatic rings: the central terephthalate ring and the two benzyl (B1604629) rings of the benzyloxy substituents.

Hierarchical Organization in Solution and Solid State

The self-assembly of this compound often proceeds in a hierarchical manner. In the initial step, primary supramolecular synthons, such as the hydrogen-bonded carboxylic acid dimers, are formed. These primary structures then organize into larger, more complex assemblies through weaker, non-directional interactions like π-π stacking and van der Waals forces.

In solution, this can lead to the formation of soluble aggregates or gels, depending on the solvent and concentration. The balance between molecule-solvent and molecule-molecule interactions is critical in determining the nature of the self-assembled species in solution.

In the solid state, this hierarchical organization gives rise to well-defined crystal structures. The molecules first form hydrogen-bonded chains or sheets, which then pack in a way that maximizes π-π stacking and space-filling. The bulky benzyloxy groups are crucial in directing this packing, often leading to layered structures where the aromatic cores form π-stacked domains and the benzyloxy groups form interdigitating layers. This hierarchical organization from the molecular level to the macroscopic crystal is a hallmark of supramolecular chemistry and is essential for the development of functional materials with anisotropic properties.

Functional Performance and Structure Property Relationships of Materials Derived from 2,5 Bis Benzyloxy Terephthalic Acid

Optical and Photophysical Properties

The incorporation of 2,5-bis(benzyloxy)terephthalic acid as a building block in coordination polymers and frameworks is expected to yield materials with notable optical and photophysical properties. The inherent luminescence of the aromatic system, coupled with the potential for metal-to-ligand or ligand-to-metal charge transfer, provides a foundation for designing novel photoactive materials.

Coordination polymers and metal-organic frameworks (MOFs) constructed from aromatic dicarboxylic acids are well-known for their luminescent properties. rsc.orgnih.gov The fluorescence in such materials can originate from the organic linker itself, the metal ions, or a combination of both through antenna effects. rsc.org In the case of materials derived from this compound, the benzyloxy-substituted terephthalate (B1205515) ligand is expected to be the primary source of luminescence.

The bulky benzyloxy groups can influence the crystal packing and the degree of inter-ligand π-π stacking, which in turn affects the emission properties. In many luminescent MOFs, the emission intensity is sensitive to the presence of guest molecules, making them suitable for sensing applications. nih.govnih.gov For instance, the fluorescence of some MOFs can be quenched by the presence of certain metal ions or small molecules. nih.gov It is anticipated that coordination polymers of this compound, particularly with d¹⁰ metal ions like Zn²⁺ or Cd²⁺, would exhibit strong fluorescence. nih.gov The emission characteristics would likely be influenced by the coordination environment of the metal ion and the rigidity of the resulting framework.

Lanthanide-based coordination polymers derived from terephthalic acid and its derivatives often exhibit sharp, characteristic emission bands due to the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion. nih.gov It is plausible that lanthanide MOFs incorporating 2,5-bis(benzyloxy)terephthalate could exhibit enhanced luminescence, with the potential for high color purity, which is desirable for applications in lighting and displays. nih.gov

| Metal Ion | Expected Emission Origin | Potential Application | Reference for Analogy |

|---|---|---|---|

| Zn(II), Cd(II) | Ligand-based fluorescence | Chemical Sensing | nih.gov |

| Eu(III), Tb(III) | Lanthanide-centered emission (Antenna Effect) | Lighting, Displays | nih.gov |

The phenomenon of dual-state emission is often observed in molecules where intramolecular motions, such as rotation, are restricted in the solid state, leading to enhanced emission. The flexible yet bulky nature of the benzyl (B1604629) ether linkage could play a crucial role in modulating the solid-state packing and, consequently, the emission properties.

Electronic and Charge Transfer Attributes

The electronic properties of materials are fundamentally linked to their molecular structure. The introduction of benzyloxy substituents on the terephthalic acid core is expected to modulate the electronic and charge transfer characteristics of derived hybrid materials, with potential implications for organic electronics.

The band gap of a material is a critical parameter that determines its electronic and optical properties. In hybrid materials like MOFs and organic-inorganic perovskites, the choice of the organic linker can significantly influence the band gap. The benzyloxy groups in this compound, being electron-donating, are expected to raise the energy of the highest occupied molecular orbital (HOMO) of the ligand. This, in turn, would likely lead to a reduction in the band gap of the resulting hybrid material compared to one based on unsubstituted terephthalic acid.

The ability to tune the band gap is crucial for applications in photocatalysis and photovoltaics. By systematically modifying the electronic nature of the organic linker, the light absorption properties of the material can be tailored to match the solar spectrum, for instance.

In organic solar cells, efficient charge separation and transport are paramount for high power conversion efficiencies. The properties of the donor and acceptor materials, as well as their interface, govern these processes. While there are no direct reports on the use of this compound in organic solar cells, studies on similar substituted terephthalic acids provide valuable insights.

For instance, the incorporation of long-chain alkoxy-substituted terephthalic acids has been shown to influence the morphology and charge transfer properties of polymer-based solar cells. The bulky side chains can affect the intermolecular packing and the domain size in bulk heterojunctions, which are critical for efficient exciton (B1674681) dissociation and charge transport. The benzyloxy groups in this compound could similarly be used to control the morphology of the active layer in organic solar cells.

Moreover, the electronic nature of the benzyloxy substituent can influence the energy levels of the material, which is a key factor in achieving efficient charge transfer at the donor-acceptor interface. The understanding of charge transport in organic semiconductors is complex and depends on factors like electronic coupling, disorder, and polaronic effects. nih.gov

| Property | Influence of Benzyloxy Group | Potential Application | Reference for Analogy |

|---|---|---|---|

| Band Gap Energy | Reduction due to electron-donating nature | Photocatalysis, Photovoltaics | General principles of electronic effects |

| Charge Transport | Morphology control in bulk heterojunctions | Organic Solar Cells | Studies on alkoxy-substituted terephthalates |

Gas Adsorption, Separation, and Storage Applications

Metal-organic frameworks are renowned for their high porosity and large surface areas, making them promising materials for gas adsorption, separation, and storage. nih.govresearchgate.net The properties of a MOF in these applications are largely determined by the nature of the organic linker and the metal node, which define the pore size, shape, and surface chemistry.

The use of this compound as a linker for MOF synthesis is expected to result in materials with unique adsorption characteristics. The bulky benzyloxy groups would likely lead to the formation of larger pores compared to MOFs constructed from unsubstituted terephthalic acid. However, the flexibility of the benzyl groups might also lead to interpenetration of the framework, which could reduce the accessible pore volume. rsc.org

| Structural Feature | Expected Impact on Gas Adsorption | Reference for Analogy |

|---|---|---|

| Bulky Benzyloxy Groups | Increased intrinsic pore size, potential for interpenetration | rsc.org |

| Aromatic Rings and Ether Functionalities | Enhanced selectivity for polarizable gases (e.g., CO₂) | General principles of adsorbent-adsorbate interactions |

CO2 Capture Capabilities of Terephthalate-Based MOFs

There is a significant body of research on the carbon dioxide (CO2) capture capabilities of metal-organic frameworks (MOFs) derived from terephthalic acid and its other functionalized derivatives. These materials are known for their high porosity and the tunability of their chemical and physical properties, making them promising candidates for CO2 adsorption. ustc.edu.cnrsc.org For instance, MOFs can be designed with specific features like open metal sites, Lewis basic sites, and polar functional groups to enhance CO2 uptake. ustc.edu.cn Studies on MOFs like Zn2(L1)2(dabco), where L1 is 2,5-bis(2-methoxyethoxy)benzene, have shown unique CO2 adsorption behaviors due to structural flexibility. ustc.edu.cn Furthermore, amine-functionalized terephthalate-based MOFs have demonstrated significant CO2 adsorption capacities, which is attributed to the interaction between the amine groups and CO2 molecules. rsc.org

However, a specific investigation into the CO2 capture performance of MOFs synthesized with this compound as the organic linker could not be found in the reviewed literature. Consequently, no data on their CO2 uptake capacity, isotherms, or the effect of the benzyloxy groups on CO2 capture is available.

Selectivity and Adsorption Capacity in Porous Frameworks

The selectivity of porous frameworks for CO2 over other gases, such as nitrogen (N2), is a critical factor for practical applications like flue gas separation. Research on terephthalate-based MOFs has explored this aspect in detail. For example, a zinc-based MOF demonstrated CO2/N2 adsorption selectivity with an ideal adsorbed solution theory (IAST) factor of 21. nih.gov The design of the framework, including pore size and surface chemistry, plays a crucial role in determining both adsorption capacity and selectivity. nih.gov

Despite the extensive research on the adsorption properties of various terephthalate-based porous frameworks, no studies were identified that specifically report on the selectivity and adsorption capacity of materials derived from this compound. Therefore, data tables and detailed research findings on its performance in this area cannot be provided.

Sensing Applications in Chemical and Environmental Contexts

Terephthalate-based materials have been explored for their potential in chemical sensing applications. The functionalization of the terephthalate linker can impart specific sensing capabilities to the resulting materials.

Chemo-sensing for Specific Analytes (e.g., Metal Ions, Organic Pollutants)

While the broader class of terephthalic acid-based materials has been investigated for the detection of various analytes, there is no specific information available on the use of this compound for chemo-sensing of metal ions or organic pollutants. The literature describes the use of zeolites for the selective adsorption of Co(II) and Mn(II) from purified terephthalic acid wastewater, which contains dissolved aromatic organic compounds. nih.gov However, this does not involve the use of this compound as a sensing material.

Catalytic Activity of this compound-Functionalized Materials

Functionalized materials derived from terephthalic acid have shown promise in catalysis. The organic linker can be designed to incorporate catalytically active sites or to influence the catalytic activity of the metal nodes in a framework.

Heterogeneous Catalysis with Framework Materials

Framework materials, such as MOFs, are of interest in heterogeneous catalysis because they can offer high concentrations of active sites and shape-selective properties. There is research on the catalytic activity of MOFs in reactions like the oxidative carboxylation of olefins. doi.org Additionally, catalysts have been developed for the hydrolysis of polyethylene (B3416737) terephthalate (PET) to recover terephthalic acid. nih.gov

However, the reviewed literature provides no specific examples or data on the use of this compound-functionalized materials in heterogeneous catalysis. Therefore, no detailed research findings or data tables on their catalytic performance can be presented.

Redox Isomerization and Organic Transformations

The functional performance of materials derived from this compound is intrinsically linked to its chemical reactivity and the ability to undergo specific organic transformations. A key transformation for this compound is the cleavage of its benzyl ether groups, which unmasks the redox-active hydroquinone (B1673460) moiety. This deprotection step is fundamental to accessing materials with tailored electronic and electrochemical properties.

Organic Transformations: Debenzylation to 2,5-Dihydroxyterephthalic Acid

The conversion of this compound to 2,5-dihydroxyterephthalic acid is a critical organic transformation that unlocks the potential for creating redox-active materials. The benzyl groups serve as effective protecting groups for the hydroxyl functionalities during initial synthesis and purification steps. Their subsequent removal is typically achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches. youtube.comyoutube.com

This hydrogenolysis reaction involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. youtube.com The reaction proceeds under relatively mild conditions and is highly selective for the cleavage of the benzyl ether C-O bond, leaving other functional groups within the molecule intact. youtube.comyoutube.com The by-product of this reaction is toluene, which is generally easy to remove from the reaction mixture. youtube.com

The following table summarizes common methods for the debenzylation of benzyl ethers, which are applicable to this compound:

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Room temperature to mild heating, various solvents (e.g., ethanol (B145695), ethyl acetate) | High-yielding and clean reaction; selective for benzyl ether cleavage. youtube.comyoutube.com |

| BCl₃·SMe₂ | Mild conditions, dichloromethane (B109758) or ether solvents | Tolerates a broad range of functional groups, including silyl (B83357) ethers and esters. organic-chemistry.org |

| Ozone (O₃) | Mild conditions | Oxidatively removes the benzyl group, forming a benzoic ester which can be subsequently hydrolyzed. organic-chemistry.org |

| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Photoirradiation in MeCN | Oxidative cleavage, particularly effective for p-methoxybenzyl ethers but can be applied to simple benzyl ethers. organic-chemistry.org |

Redox-Active Materials from 2,5-Dihydroxyterephthalic Acid

While this compound itself is not redox-active, its deprotected form, 2,5-dihydroxyterephthalic acid, is a well-established precursor for the synthesis of redox-active materials, particularly metal-organic frameworks (MOFs). rsc.orggoogle.comgoogle.com The redox activity stems from the 2,5-dihydroxy-1,4-benzenedicarboxylate (dobdc⁴⁻) ligand, which contains a hydroquinone unit capable of undergoing reversible two-electron oxidation to the corresponding quinone. google.com

This reversible redox behavior is a form of redox isomerization, where the molecule can switch between different electronic states upon the application of an external stimulus, such as an electrochemical potential. This property is central to the application of these materials in energy storage and conversion, where the ability to store and release charge is paramount. rsc.orgnih.gov

The incorporation of the dobdc⁴⁻ ligand into MOF structures results in materials with well-defined, accessible redox sites. google.comgoogle.com The electronic properties of these MOFs can be further tuned by the choice of the metal node, leading to materials with tailored electrochemical performance for applications such as batteries and supercapacitors. rsc.orgresearchgate.net The three-dimensional porous nature of MOFs allows for the efficient transport of ions and solvent molecules to the redox-active sites, facilitating the electrochemical processes. nih.gov

Advanced Spectroscopic and Characterization Methodologies for 2,5 Bis Benzyloxy Terephthalic Acid Based Systems

Structural Elucidation Techniques

Structural analysis at both the molecular and supramolecular levels is fundamental to understanding the properties and potential applications of materials derived from 2,5-bis(benzyloxy)terephthalic acid. Techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy are indispensable for this purpose.

Single-Crystal X-ray Diffraction for Coordination Geometry and Network Analysis

In coordination polymers, the this compound ligand can adopt various coordination modes, primarily through its carboxylate groups. SC-XRD analysis reveals how these groups bind to metal ions, for instance, in a monodentate, bidentate chelating, or bridging fashion. This information is crucial for understanding the construction of secondary building units (SBUs), which are the fundamental repeating components that dictate the final architecture of the framework. nih.gov For example, SC-XRD has been used to characterize the structures of various coordination polymers, revealing details such as the formation of 2D layers or complex 3D networks. nih.govrsc.org The analysis can also detail weak interactions, such as hydrogen bonds, which play a significant role in the stability and packing of the crystal structure. nih.gov

Table 1: Representative Crystallographic Data for a Coordination Polymer

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.542 |

| b (Å) | 12.876 |

| c (Å) | 15.231 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2067.5 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Phase Purity and Microstructural Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials derived from this compound. mdpi.com Its primary application is the confirmation of phase purity in bulk samples. nih.govmdpi.com By comparing the experimental PXRD pattern of a synthesized material with a pattern simulated from single-crystal X-ray diffraction data, researchers can verify that the desired crystalline phase has been formed without significant crystalline impurities. nih.govrsc.org

Furthermore, PXRD is instrumental in analyzing the microstructural properties of the material. The positions of the diffraction peaks are characteristic of the crystal lattice and are used for phase identification. The width of the diffraction peaks can provide information about the crystallite size and the presence of lattice strain. For instance, broader peaks may indicate smaller crystallite sizes or a higher degree of microstrain within the lattice. This technique is also invaluable for studying phase transitions that may occur under different conditions, such as temperature changes. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to ensure the integrity of the ligand before its use in synthesizing more complex systems. beilstein-journals.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons on the benzyl (B1604629) groups will appear in the aromatic region, typically between 7.3 and 7.5 ppm, while the methylene (B1212753) protons of the benzyloxy group will produce a characteristic singlet peak around 5.2 ppm. The protons on the central terephthalic acid ring will also have specific chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. Key signals include those for the carboxyl carbons, the carbons of the aromatic rings, and the methylene carbons of the benzyloxy groups. The chemical shifts of these carbons provide definitive evidence for the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (benzyl) | 7.3 - 7.5 |

| Methylene (-CH₂-) | ~5.2 | |

| Aromatic (terephthalate) | ~7.6 | |

| ¹³C | Carboxyl (-COOH) | ~165 |

| Aromatic (C-O) | ~152 | |

| Aromatic (benzyl) | 127 - 136 | |

| Aromatic (terephthalate) | ~118, ~134 | |

| Methylene (-CH₂-) | ~71 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Spectroscopic Probing of Electronic and Vibrational States

Spectroscopic techniques that probe the electronic and vibrational energy levels are critical for understanding the photophysical and chemical properties of systems based on this compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within molecules and materials. For this compound and its coordination compounds, UV-Vis spectra reveal absorptions corresponding to π→π* transitions within the aromatic rings of the ligand. researchgate.net The conjugation of the carbonyl groups with the benzene (B151609) ring also contributes to the electronic structure. researchgate.net

When this ligand is incorporated into a metal-organic framework, the UV-Vis spectrum can also show ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the metal ion used. researchgate.net These spectra are crucial for determining the optical band gap of the material, which is a key parameter for applications in photocatalysis and optoelectronics. researchgate.net The absorption spectra of solutions containing the ligand and metal precursors can also be monitored to study the coordination process. researchgate.net

Table 3: Typical UV-Visible Absorption Maxima (λₘₐₓ) for Aromatic Systems

| Transition Type | Typical Wavelength Range (nm) |

| π→π* (Benzene moiety) | 240 - 280 |

| n→π* (Carbonyl group) | > 280 |

Note: These are general ranges; specific values depend on the molecular environment and conjugation.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural features. chemicalbook.com

The most prominent bands in the IR spectrum include the strong, broad absorption of the O-H stretch of the carboxylic acid groups, typically found in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group gives rise to a sharp, intense peak around 1700 cm⁻¹. Other important vibrations include the C-O stretching of the ether linkage and the carboxylic acid, and the various C-H and C=C stretching and bending vibrations of the aromatic rings. msu.eduuhcl.edu When the acid is deprotonated to form a carboxylate upon coordination to a metal center, the C=O stretching frequency shifts to a lower wavenumber, providing clear evidence of coordination. nih.gov

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Ether | C-O stretch | 1250 - 1050 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic Ring | C-H bend (out-of-plane) | 900 - 675 |

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and emission properties of materials. In the context of systems derived from this compound, particularly in the formation of metal-organic frameworks (MOFs), this method is crucial for characterizing their potential as luminescent materials.

The intrinsic fluorescence of the 2,5-Bis(benzyloxy)terephthalate ligand can be harnessed and modulated through coordination with different metal ions. Aromatic carboxylate ligands, such as this one, are frequently employed as "antennas" in lanthanide-based MOFs. nih.govrsc.org The process, known as the antenna effect, involves the organic ligand absorbing ultraviolet (UV) light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.govrsc.org

The sensitization mechanism proceeds in several steps:

Absorption of a UV photon by the ligand, promoting it to an excited singlet state (S₁).

Intersystem crossing to a triplet state (T₁). nih.gov

Energy transfer from the ligand's triplet state to the excited state of the lanthanide ion.

Radiative relaxation of the lanthanide ion, resulting in its characteristic sharp emission bands.

For instance, in terbium(III)-based MOFs with terephthalate (B1205515) linkers, the triplet state of the ligand lies just above the ⁵D₄ emissive level of the Tb³⁺ ion, facilitating efficient energy transfer and leading to bright green luminescence. nih.gov The emission spectra of such systems typically show sharp peaks corresponding to the f-f transitions of the lanthanide ion. For example, Eu³⁺ ions exhibit characteristic emission peaks around 593 nm, 615 nm, and 651 nm. researchgate.net The specific emission wavelengths and their intensities are highly dependent on the coordination environment and the efficiency of the energy transfer from the 2,5-Bis(benzyloxy)terephthalate ligand.

| Lanthanide Ion | Typical Emission Wavelengths (nm) | Observed Color |

| Terbium (Tb³⁺) | ~490, 545, 585, 620 | Green |

| Europium (Eu³⁺) | ~580, 592, 615, 650, 700 | Red |

| Dysprosium (Dy³⁺) | ~478, 574, 661 | Yellow |

This table presents typical emission characteristics for lanthanide ions commonly used in luminescent MOFs. The exact wavelengths and relative intensities can be influenced by the specific ligand, such as this compound.

Morphological and Microstructural Characterization

The morphology and microstructure of materials are critical to their physical and functional properties. Electron microscopy and atomic force microscopy provide complementary information on the surface and bulk structure of materials derived from this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology, size, and shape of materials at the micro- and nanoscale. For systems based on this compound, such as crystalline MOFs or polymeric nanoparticles, SEM provides detailed images of the surface topography and crystal habit.

In the study of MOFs, SEM images can reveal the crystal morphology (e.g., cubic, rod-like, or plate-like structures) and the degree of uniformity of the sample. This is crucial for understanding the synthesis conditions and their impact on the final product. TEM, on the other hand, offers higher resolution and can provide information about the internal structure, including the presence of pores and the crystalline lattice.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography. azom.com It is particularly useful for characterizing thin films and coatings derived from this compound-based polymers or other materials. spectraresearch.com

AFM can quantitatively measure surface roughness parameters, such as the root-mean-square (RMS) roughness, which is a critical factor in applications like coatings and membranes. chalcogen.ro For example, in the development of thin films for electronic or barrier applications, a smooth and uniform surface is often desired. AFM can detect nanoscale defects, grain boundaries, and other surface features that could impact the material's performance. azom.comuj.ac.za The technique can be performed in various environments, allowing for the study of surface changes under different conditions, such as varying temperature or humidity. azom.com

| Parameter | Description | Relevance to this compound Systems |

| Root-Mean-Square (RMS) Roughness | The standard deviation of the surface height profile. | Quantifies the smoothness of thin films and coatings. |

| Surface Skewness | Measures the asymmetry of the surface height distribution. | Indicates the prevalence of peaks or valleys on the surface. |

| Surface Kurtosis | Measures the "peakedness" of the surface height distribution. | Describes the sharpness of the surface features. |

This table outlines key parameters obtained from AFM analysis and their significance in characterizing the surface of materials derived from this compound.

Thermal and Mechanical Stability Analysis of Derived Materials

The thermal and mechanical stability of materials derived from this compound, especially polymers, are critical for determining their processing conditions and service lifetime. Thermogravimetric analysis and differential scanning calorimetry are standard techniques for these assessments.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. For polymers synthesized using this compound, TGA can provide information on the onset of decomposition, the temperatures of maximum weight loss, and the amount of residual char at high temperatures.

A typical TGA thermogram for a polyester (B1180765) would show an initial stable region followed by one or more decomposition steps. The presence of the bulky benzyloxy side groups in polymers derived from this compound may influence their thermal degradation behavior compared to unsubstituted terephthalate-based polymers. The decomposition of the benzyloxy groups would likely occur at a different temperature than the degradation of the main polyester backbone.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netmdpi.com

For polyesters incorporating this compound, the bulky benzyloxy side groups can significantly affect the polymer's thermal properties. These groups can restrict chain mobility, leading to a higher glass transition temperature compared to analogous polymers without such bulky substituents. nih.gov The presence of these side groups can also disrupt chain packing and hinder crystallization, potentially resulting in amorphous or semi-crystalline materials with a lower melting point or no melting point at all. nih.gov

| Thermal Transition | Description | Significance for this compound Polymers |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net | Indicates the upper service temperature for rigid applications and is influenced by the bulky benzyloxy groups. |

| Crystallization (Tc) | The temperature at which a polymer forms ordered, crystalline regions upon cooling from the melt. | The benzyloxy groups may suppress crystallization, affecting mechanical and optical properties. |

| Melting (Tm) | The temperature at which a crystalline polymer transitions to a disordered, molten state. | The presence and magnitude of the Tm peak indicate the degree of crystallinity. |

This table summarizes the key thermal transitions measured by DSC and their relevance to polymers synthesized from this compound.

Computational and Theoretical Investigations of 2,5 Bis Benzyloxy Terephthalic Acid and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry and condensed matter physics.

Prediction of Molecular Geometries and Energy Landscapes

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in the 2,5-Bis(benzyloxy)terephthalic acid molecule. By calculating the potential energy surface, researchers can identify the lowest energy conformations, which correspond to the most likely structures the molecule will adopt. These calculations take into account the bond lengths, bond angles, and dihedral angles within the molecule. For instance, theoretical computations on related compounds have shown that the length of alkyl side chains can influence the zero-point energy and other thermodynamic parameters. researchgate.net The planarity of the central terephthalic acid core is a key feature, while the benzyloxy side chains possess significant conformational flexibility. The energy landscape can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of conformational changes.

Analysis of Charge Density and Electronic Distribution

The analysis of charge density provides a detailed picture of how electrons are distributed within the this compound molecule. This is crucial for understanding its chemical reactivity and intermolecular interactions. DFT calculations can generate electron density maps, which visualize regions of high and low electron density. researchgate.net These maps highlight the electronegative oxygen atoms of the carboxylic acid and ether groups, which are regions of negative charge, and the electropositive hydrogen atoms and carbon backbone. The distribution of charge influences the molecule's dipole moment and polarizability. researchgate.net Understanding the electronic distribution is also key to predicting how the molecule will interact with other molecules or surfaces, for example, in the formation of self-assembled monolayers or in host-guest interactions within porous frameworks.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms, revealing the dynamic nature of the compound. The accuracy of these simulations is heavily dependent on the underlying empirical force field. ethz.ch

Conformational Analysis of Flexible Side Chains (Benzyloxy Groups)

The two benzyloxy side chains of this compound are flexible and can adopt various conformations. MD simulations can explore the conformational space available to these side chains by simulating their rotational motions around the ether linkages. This analysis helps to understand the range of shapes the molecule can adopt and the relative stability of different conformers. The flexibility of these side chains is a critical factor in the packing of the molecules in the solid state and in their ability to form ordered structures in solution or on surfaces.

Host-Guest Interactions within Porous Frameworks

This compound can act as a building block (linker) for the construction of metal-organic frameworks (MOFs) or other porous materials. MD simulations are a valuable tool for studying the interactions between a "host" framework and "guest" molecules that can be encapsulated within its pores. These simulations can elucidate the nature of the interactions, which can include van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov By simulating the diffusion of guest molecules into and out of the pores, researchers can predict the material's capacity for storage and separation of different substances. The interactions between host MOFs and guest molecules can be clarified through systematic investigations of loading and environmental conditions. nih.gov

Modeling of Supramolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking, van der Waals Forces)

Computational modeling plays a pivotal role in understanding the complex interplay of non-covalent interactions that govern the self-assembly of molecules like this compound into well-defined supramolecular architectures. While specific computational studies on this compound are not extensively documented in the provided search results, the behavior of analogous terephthalic acid derivatives offers significant insights into the expected supramolecular interactions. These interactions, primarily hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the packing structure and, consequently, the material's properties.

Theoretical calculations on similar systems, such as 2,5-disubstituted terephthalic acids, have demonstrated that a delicate balance of these forces dictates the final assembled structure. For instance, studies on 2,5-dimethoxyterephthalic acid and 2,5-diethoxyterephthalic acid reveal that even minor changes in the substituent groups can lead to substantial differences in the dominant supramolecular interactions. researchgate.netnih.gov In the case of 2,5-diethoxyterephthalic acid, the crystal packing is stabilized by conventional intermolecular hydrogen bonds between the carboxylic acid groups, forming classic dimer motifs. researchgate.netnih.gov Conversely, the methoxy-substituted counterpart exhibits an unusual intramolecular hydrogen bond between the carboxylic acid group and the neighboring methoxy (B1213986) oxygen atom. researchgate.netnih.gov

For this compound, it is anticipated that the carboxylic acid moieties will be the primary drivers of assembly through the formation of robust hydrogen-bonded synthons. The most common and energetically favorable of these is the centrosymmetric R22(8) ring motif, where two molecules form a dimer. Computational studies on other terephthalic acid derivatives, such as 2,5-dihydroxyterephthalic acid, have confirmed the prevalence of such hydrogen-bonding patterns, which link molecules into chains. researchgate.net

Computational methods like Density Functional Theory (DFT) are instrumental in dissecting these interactions. By calculating the interaction energies of different possible dimeric and extended structures, researchers can predict the most likely modes of assembly. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can further elucidate the nature and strength of these weak interactions. rsc.org

Table 1: Key Supramolecular Interactions in Terephthalic Acid Derivatives and their Expected Role in this compound

| Interaction Type | Description | Expected Significance in this compound |

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (-COOH). | High: Expected to be the primary driving force for self-assembly, likely forming dimeric structures. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the benzyl (B1604629) groups. | Moderate to High: Will play a crucial role in the 3D organization of the molecules. |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | High: The large benzyloxy groups will contribute significantly to the overall lattice energy through these interactions. |

Concluding Remarks and Future Research Perspectives for 2,5 Bis Benzyloxy Terephthalic Acid

Current Challenges in the Synthesis and Application of Benzyloxy-Terephthalates

The synthesis of 2,5-Bis(benzyloxy)terephthalic acid, while achievable through established organic chemistry routes, presents several challenges that can impede its widespread adoption and application. The introduction of the bulky benzyloxy groups onto the terephthalic acid core can be intricate. A common synthetic pathway involves the etherification of 2,5-dihydroxyterephthalic acid with benzyl (B1604629) halides. This reaction often requires stringent anhydrous conditions and carefully selected bases to achieve high yields and purity, as side reactions can lead to incomplete substitution or ether cleavage.

Furthermore, the purification of the final product can be complex due to its potentially limited solubility in common organic solvents, a common issue with rigid aromatic dicarboxylic acids. This necessitates the use of high-boiling point polar aprotic solvents, which can be difficult to remove completely and may have environmental implications.

From an application perspective, the bulky and relatively rigid nature of the benzyloxy groups can hinder the formation of highly ordered crystalline structures, such as metal-organic frameworks (MOFs). While these groups can introduce porosity, their flexibility might also lead to less predictable and potentially less stable framework structures compared to smaller, more rigid linkers. This can be a significant hurdle for applications requiring high surface area and robust, permanent porosity.

Opportunities for Novel Material Design and Functional Enhancement

Despite the challenges, the unique structural features of this compound offer exciting opportunities for the design of novel materials with enhanced functionalities. The benzyloxy groups can act as "molecular pillars," creating void spaces in the solid-state packing of the molecules. This intrinsic porosity can be exploited in the design of materials for gas storage and separation, where the size and shape of the pores can be tailored by the specific arrangement of the benzyloxy substituents.

Moreover, the aromatic rings of the benzyl groups provide sites for further functionalization. This opens up possibilities for post-synthetic modification, where additional chemical moieties can be introduced to impart specific properties such as catalytic activity, sensing capabilities, or altered electronic properties.

The presence of the ether linkages and the aromatic systems also suggests potential for creating materials with interesting photophysical properties. The benzyloxy groups could influence the luminescence of materials incorporating this linker, making it a candidate for applications in light-emitting devices or photoluminescent sensors.

Integration into Emerging Technologies and Interdisciplinary Research

The distinct characteristics of this compound position it as a candidate for integration into several emerging technologies, fostering interdisciplinary research. One promising area is in the field of liquid crystals. The rigid core of the terephthalic acid combined with the flexible, yet bulky, benzyloxy side chains could lead to the formation of novel mesophases. Research into Schiff base liquid crystals with terminal benzyloxy groups has shown that these moieties can significantly influence the mesomorphic properties of the resulting materials. mdpi.com This suggests that this compound and its derivatives could be valuable components in the development of new liquid crystalline materials for display technologies and optical switching applications.

In the realm of materials chemistry, the use of this linker in the synthesis of MOFs and coordination polymers remains an area ripe for exploration. While challenges exist, the potential to create frameworks with unique pore environments and functionalities justifies further investigation. Such materials could find applications in catalysis, drug delivery, and as sensors. The synthesis of MOFs from various terephthalic acid derivatives is a well-established field, and applying these synthetic strategies to this compound could lead to novel structures with tailored properties. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net

Sustainable Chemistry Considerations for Advanced Terephthalic Acid Derivatives

As with the development of any new chemical entity, the principles of sustainable chemistry are paramount in guiding the future research and production of this compound and other advanced terephthalic acid derivatives. A key consideration is the development of greener synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy.

Current synthetic methods often rely on petroleum-derived starting materials and harsh reaction conditions. Future research should focus on exploring bio-based feedstocks for the synthesis of the terephthalic acid core and the benzyl groups. For instance, terephthalic acid itself can be produced from renewable resources, which would significantly improve the sustainability profile of its derivatives. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.